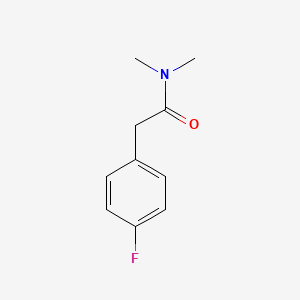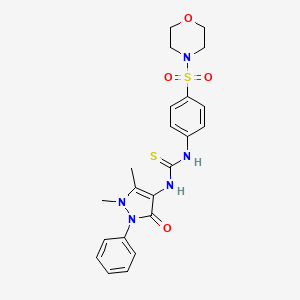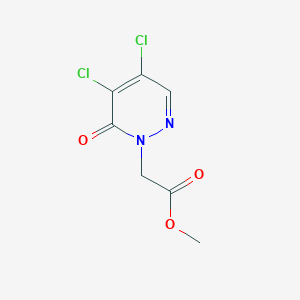
5-fluoro-N-propyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-propyl-1H-indole-2-carboxamide, also known as 5F-NPB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the indole-3-carboxamide class of synthetic cannabinoids and has been used in scientific research to study the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N-propyl-1H-indole-2-carboxamide involves the activation of CB1 and CB2 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of the compound, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and anxiety. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-fluoro-N-propyl-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, one of the limitations of using synthetic cannabinoids in lab experiments is their potential for abuse and dependence, which may limit their clinical applications.
Direcciones Futuras
Future research on 5-fluoro-N-propyl-1H-indole-2-carboxamide could focus on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. It could also be used to study the mechanisms underlying addiction and dependence on synthetic cannabinoids, which could have implications for the development of new treatments for substance abuse disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound, which could inform the development of safer and more effective synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 5-fluoro-N-propyl-1H-indole-2-carboxamide involves the reaction of indole-3-carboxylic acid with 5-fluoropentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-fluoro-N-propyl-1H-indole-2-carboxamide has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. It has been shown to bind to cannabinoid receptors CB1 and CB2, which are found throughout the body and brain.
Propiedades
IUPAC Name |
5-fluoro-N-propyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-5-14-12(16)11-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7,15H,2,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCMFOTOCZGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)


![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)




![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)